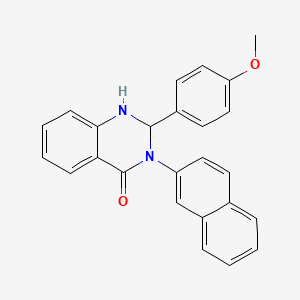![molecular formula C20H24N2O B15013349 3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide CAS No. 332898-06-3](/img/structure/B15013349.png)
3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide is an organic compound with the molecular formula C20H24N2O. It is a member of the amide family, characterized by the presence of a cyclopentyl group, a pyridinylmethyl group, and a phenyl group attached to a propanamide backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(pyridin-4-ylmethyl)benzaldehyde with cyclopentylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-cyclopentyl-N-[3-(pyridin-4-ylmethyl)phenyl]propanamide: Similar structure but with the pyridinylmethyl group attached at a different position on the phenyl ring.
N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridinyl group but lacks the cyclopentyl and propanamide moieties.
Uniqueness
3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
332898-06-3 |
|---|---|
Molekularformel |
C20H24N2O |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H24N2O/c23-20(10-7-16-3-1-2-4-16)22-19-8-5-17(6-9-19)15-18-11-13-21-14-12-18/h5-6,8-9,11-14,16H,1-4,7,10,15H2,(H,22,23) |
InChI-Schlüssel |
KGBIKLHPMHBCMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[2-(2-ethoxy-2-oxoethoxy)naphthalen-1-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15013270.png)
![N-(2,4-Dichlorophenyl)-2-[N-(2-methylphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B15013283.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B15013287.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(3E)-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B15013290.png)

![4-[(2-bromobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B15013298.png)
![4-Bromo-2-(4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B15013306.png)
![1-[(5-Chloro-2-nitrophenyl)amino]propan-2-ol](/img/structure/B15013327.png)
![5-(2-bromophenyl)-3-{[(2-bromophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15013334.png)
![4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate](/img/structure/B15013337.png)
![3,4,5-trimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013341.png)
![N-(3-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B15013346.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15013352.png)
![3-Fluoro-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15013355.png)
